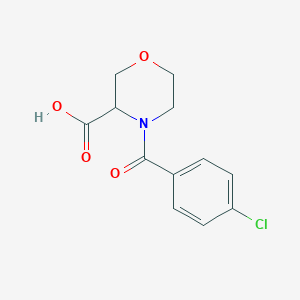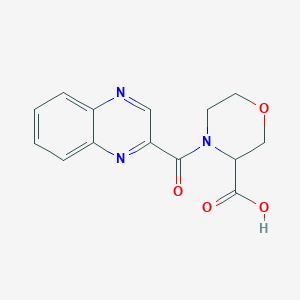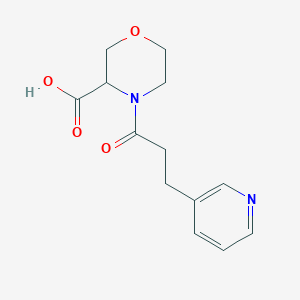
4-(4-Chlorobenzoyl)morpholine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Chlorobenzoyl)morpholine-3-carboxylic acid, also known as CBMC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. CBMC is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 313.77 g/mol.
Wissenschaftliche Forschungsanwendungen
4-(4-Chlorobenzoyl)morpholine-3-carboxylic acid has been extensively studied for its potential applications in various fields. In medicine, 4-(4-Chlorobenzoyl)morpholine-3-carboxylic acid has been shown to have anticancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent. In agriculture, 4-(4-Chlorobenzoyl)morpholine-3-carboxylic acid has been tested for its ability to protect crops from fungal infections. In material science, 4-(4-Chlorobenzoyl)morpholine-3-carboxylic acid has been investigated for its potential use as a building block for the synthesis of new materials.
Wirkmechanismus
The mechanism of action of 4-(4-Chlorobenzoyl)morpholine-3-carboxylic acid is not fully understood. However, studies have shown that 4-(4-Chlorobenzoyl)morpholine-3-carboxylic acid inhibits the activity of enzymes such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). HDACs are enzymes that are involved in the regulation of gene expression, while MMPs are enzymes that are involved in tissue remodeling. Inhibition of these enzymes by 4-(4-Chlorobenzoyl)morpholine-3-carboxylic acid leads to the inhibition of cancer cell growth and inflammation.
Biochemical and Physiological Effects:
4-(4-Chlorobenzoyl)morpholine-3-carboxylic acid has been shown to have several biochemical and physiological effects. In vitro studies have shown that 4-(4-Chlorobenzoyl)morpholine-3-carboxylic acid inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In vivo studies have shown that 4-(4-Chlorobenzoyl)morpholine-3-carboxylic acid reduces tumor growth in mouse models of cancer. It has also been shown to reduce inflammation in animal models of arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-(4-Chlorobenzoyl)morpholine-3-carboxylic acid is that it is relatively easy to synthesize and purify. It is also stable under normal laboratory conditions. However, one limitation of 4-(4-Chlorobenzoyl)morpholine-3-carboxylic acid is that it is not very soluble in water, which can make it difficult to work with in aqueous solutions. Another limitation is that it can be expensive to produce in large quantities.
Zukünftige Richtungen
There are several future directions for research on 4-(4-Chlorobenzoyl)morpholine-3-carboxylic acid. One direction is to investigate its potential as a therapeutic agent for cancer and inflammatory diseases. Another direction is to explore its potential as an agricultural fungicide. In material science, 4-(4-Chlorobenzoyl)morpholine-3-carboxylic acid could be used as a building block for the synthesis of new materials with unique properties. Additionally, further studies could be conducted to better understand the mechanism of action of 4-(4-Chlorobenzoyl)morpholine-3-carboxylic acid and its effects on various biological processes.
Synthesemethoden
The synthesis of 4-(4-Chlorobenzoyl)morpholine-3-carboxylic acid involves the reaction of morpholine-3-carboxylic acid with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified by recrystallization or column chromatography. The yield of 4-(4-Chlorobenzoyl)morpholine-3-carboxylic acid is typically around 60-70%.
Eigenschaften
IUPAC Name |
4-(4-chlorobenzoyl)morpholine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO4/c13-9-3-1-8(2-4-9)11(15)14-5-6-18-7-10(14)12(16)17/h1-4,10H,5-7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQRMZOLEKSUUHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)C2=CC=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(aminomethyl)phenyl]-1-cyanopropane-1-sulfonamide](/img/structure/B7581256.png)
![4-[3-(Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid](/img/structure/B7581260.png)


![4-[(E)-3-(4-chlorophenyl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581276.png)
![4-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581284.png)

![4-[(E)-3-pyridin-3-ylprop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581306.png)
![4-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581318.png)
![3-[(5-Sulfamoylfuran-2-yl)methylamino]benzoic acid](/img/structure/B7581323.png)

![5-[(2-Methylpropylamino)methyl]furan-2-sulfonamide](/img/structure/B7581332.png)

![2-[Cyclopropylmethyl-(5-methylpyridine-3-carbonyl)amino]acetic acid](/img/structure/B7581354.png)